molecular formula C12H14BrFO3 B14025806 Ethyl 6-bromo-2-fluoro-3-propoxybenzoate

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate

Cat. No.: B14025806
M. Wt: 305.14 g/mol
InChI Key: ZWIFOHJJKNQTBB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate is a high-purity benzoate ester derivative intended for research and development purposes . This compound serves as a valuable chemical building block, particularly in pharmaceutical chemistry. Its molecular structure, which incorporates bromo and fluoro substituents on the aromatic ring, makes it a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and functional group transformations. Compounds with bromo-fluoro substitution patterns, such as this one, are frequently employed in drug discovery and materials science. Researchers utilize these structures in the synthesis of active pharmaceutical ingredients (APIs) and for the development of novel chemical entities for biological screening . The structural motif of a bromo-fluorobenzoate is a key intermediate in medicinal chemistry, often used to create molecules that interact with specific biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 6-bromo-2-fluoro-3-propoxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-3-7-17-9-6-5-8(13)10(11(9)14)12(15)16-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

ZWIFOHJJKNQTBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-2-fluorobenzoic Acid Intermediate

A critical precursor for the target compound is 6-bromo-2-fluorobenzoic acid, which can be synthesized through a multi-step process involving nitration, reduction, diazotization, and hydrolysis, as detailed in patent CN102795993B:

  • Step 1: Nitration
    Adjacent fluorobenzonitrile is nitrated using sulfuric acid and a nitrating agent (saltpetre) at low temperatures (-2 to 2 °C).
  • Step 2: Nitro Reduction
    The nitro group is reduced using a mixture of iron powder and ammonium chloride at 85–100 °C to yield the corresponding amino derivative.
  • Step 3: Diazotization and Hydrolysis
    The amino group is converted to a diazonium salt using sodium nitrite and then hydrolyzed in the presence of copper sulfate and sodium hypophosphite to yield 6-bromo-2-fluorobenzoic acid.

This method provides a reliable route to the key acid intermediate with good yield and purity.

Esterification to Ethyl Benzoate

The conversion of 6-bromo-2-fluorobenzoic acid to its ethyl ester is typically achieved by reaction with ethyl chloroformate or via Fischer esterification under acidic conditions:

  • Using Ethyl Chloroformate
    The acid is reacted with ethyl chloroformate in the presence of an acid acceptor such as triethylamine at 0 to 30 °C. The reaction proceeds in an ether solvent like tetrahydrofuran or dioxane.
  • Fischer Esterification
    Alternatively, refluxing the acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) can yield the ethyl ester.

Detailed Reaction Conditions and Catalysts

Catalysts and Reagents

Step Catalyst/Reagent Solvent/Diluent Temperature Range Notes
Nitration Saltpetre (nitrating agent) Sulfuric acid -2 to 2 °C Slow addition under stirring
Nitro reduction Iron powder + ammonium chloride Water 85–100 °C Maintained at ~90 °C
Diazotization and hydrolysis Sodium nitrite, copper sulfate, sodium hypophosphite Water + sulfuric acid -5 to 5 °C (diazotization), 50–60 °C (hydrolysis) Controlled addition and stirring
Esterification (chloroformate) Ethyl chloroformate, triethylamine Ether solvents (THF, dioxane) 0 to 30 °C Acid acceptor essential
Etherification (propoxy group) Propyl bromide, K2CO3 DMF or similar aprotic solvent Reflux or 50–80 °C Nucleophilic substitution

Phase Transfer Catalysts and Lewis Acids

  • Phase transfer catalysts such as triethylbenzylammonium bromide and methyltrioctylammonium chloride (Aliquat 336) are frequently used to enhance reaction rates in ether solvents.
  • Lewis acids like boron trifluoride or aluminum chloride may be employed to activate intermediates or facilitate esterification.

Summary Table of Preparation Routes

Preparation Stage Method/Variant Key Reagents & Conditions Outcome/Intermediate
1. Synthesis of 6-bromo-2-fluorobenzoic acid Multi-step nitration, reduction, diazotization Adjacent fluorobenzonitrile, sulfuric acid, saltpetre, iron powder, ammonium chloride, sodium nitrite, copper sulfate 6-bromo-2-fluorobenzoic acid (yellow powder)
2. Esterification to ethyl ester Reaction with ethyl chloroformate or Fischer esterification Ethyl chloroformate, triethylamine, ether solvents or ethanol + acid catalyst Ethyl 6-bromo-2-fluorobenzoate
3. Introduction of propoxy group Alkylation of 3-hydroxy intermediate or nucleophilic substitution Propyl bromide, K2CO3, DMF, phase transfer catalyst This compound

Research Findings and Yield Considerations

  • The nitration and reduction steps yield the amino intermediate with high selectivity when temperature and reagent ratios are carefully controlled.
  • Esterification using ethyl chloroformate in the presence of acid acceptors typically achieves yields above 85% with minimal side reactions.
  • Alkylation to introduce the propoxy group proceeds efficiently under phase transfer catalysis, with yields reported in literature ranging from 70% to 90%, depending on solvent and base choice.
  • Use of Lewis acid catalysts can improve reaction rates and selectivity in esterification and substitution steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-fluoro-3-propoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 3-chlorobenzoate (CAS 128-76-3): Substituted with chlorine at position 3 .

Ethyl 3-cyclopropyl-4-fluorobenzoate (CAS 1073733-84-5): Combines a cyclopropyl group (position 3) and fluorine (position 4) .

Ethyl 3-ethoxy-3-iminopropionate hydrochloride (CAS 2318-25-4): Features an ethoxy group and an imino moiety .

Substituent Effects on Properties

Compound Substituents Key Properties Influenced
This compound Br (C6), F (C2), OPr (C3) High lipophilicity, steric hindrance at C3, electron-deficient aromatic ring
Ethyl 3-chlorobenzoate Cl (C3) Moderate polarity, lower molecular weight, faster ester hydrolysis
Ethyl 3-cyclopropyl-4-fluorobenzoate Cyclopropyl (C3), F (C4) Enhanced steric bulk, altered electronic profile due to cyclopropyl’s electron-withdrawing nature
Ethyl 3-ethoxy-3-iminopropionate EtO (C3), imino (C3) Increased solubility in polar solvents, potential for tautomerism

Key Observations:

  • Halogen Effects : Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity compared to chlorine or fluorine .
  • Ether vs. Alkyl Groups: The propoxy group (C3) in the target compound enhances steric hindrance and lipophilicity relative to smaller substituents like ethoxy or imino groups .
  • Electronic Modulation : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic attacks to specific positions, whereas cyclopropyl groups introduce steric and electronic complexity .

Research Findings and Reactivity Insights

  • Hydrolysis Stability : Electron-withdrawing groups (e.g., F, Br) adjacent to the ester carbonyl accelerate hydrolysis under basic conditions, as seen in comparative studies of halogenated benzoates .
  • Synthetic Utility: The propoxy group in this compound offers a handle for further functionalization (e.g., dealkylation or ether cleavage), a feature less accessible in analogs like Ethyl 3-ethoxy-3-iminopropionate .
  • Crystallography : While SHELX programs () are widely used for structural elucidation, the bulky substituents in the target compound may complicate crystallization compared to simpler analogs like Ethyl 3-chlorobenzoate .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 6-bromo-2-fluoro-3-propoxybenzoate with high purity?

  • Methodology : Optimize regioselective bromination and fluorination using precursors like 2-bromo-6-fluorobenzoic acid derivatives (e.g., CAS 2252-37-1) . Employ column chromatography with silica gel (hexane/ethyl acetate gradients) for purification. Validate purity via HPLC (≥95.0% HLC purity standards) and monitor by TLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : Assign 1H^{1}\text{H} and 13C^{13}\text{C} peaks using DEPT-135 to distinguish CH3_3, CH2_2, and CH groups. Fluorine coupling (3JFH^3J_{F-H}) in 19F^{19}\text{F} NMR identifies substituent positions.
  • MS : Observe molecular ion [M+H]+^+ at m/z 305 (C12_{12}H13_{13}BrFO3_3) with isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against known impurities (e.g., unreacted 2-bromo-6-fluorobenzonitrile, CAS 79544-27-7) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structural elucidation of halogenated benzoates?

  • Methodology : Use SHELXL for refinement, leveraging high-resolution X-ray data. Address twinning or disorder by applying restraints to bond lengths/angles for Br and F substituents. Validate with R-factor convergence (<5%) and electron density maps .

Q. How to design experiments to investigate regioselective introduction of substituents in similar benzoate esters?

  • Methodology :

  • Synthetic Routes : Compare electrophilic aromatic substitution (EAS) reactivity using directing groups (e.g., propoxy vs. ester). For example, bromination at the 6-position is favored due to steric and electronic effects of the 3-propoxy group .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps.

Q. How can computational approaches predict the reactivity of the propoxy group in this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Analyze nucleophilic attack susceptibility at the ester carbonyl using Fukui indices. Validate with experimental hydrolysis rates under basic conditions .

Key Research Findings

  • Synthetic Challenges : Bromination at the 6-position is sterically hindered by the 3-propoxy group, requiring elevated temperatures (80–100°C) .
  • Metabolic Applications : Ethyl esters like this compound serve as intermediates in metabolic pathway studies, particularly for probing esterase activity in vitro .

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